1-Hydroxyquinolin-2-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30958-68-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-hydroxyquinolin-2-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6,10,12H |
InChI Key |
GYFQSXJUINDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N)N2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Hydroxyquinolin 2 Imine and Analogous Systems
Condensation Reactions for Imine Moiety Formation in Quinoline (B57606) Derivatives
The formation of the imine moiety is a crucial step in the synthesis of 1-hydroxyquinolin-2-imine and related compounds. Condensation reactions, particularly those forming Schiff bases, are a fundamental approach to creating the carbon-nitrogen double bond characteristic of imines. researchgate.net
Strategic Application of Quinoline-Functionalized Aldehyde and Amine Precursors
A primary strategy for synthesizing quinoline-based imines involves the condensation of a quinoline-functionalized aldehyde with a suitable amine or a quinoline-functionalized amine with an aldehyde. units.itnih.gov This approach allows for the direct incorporation of the quinoline scaffold into the final imine product. The reaction typically proceeds via the formation of a Schiff base intermediate. rsc.org For instance, the reaction of 2-aminoaryl ketones with ketones bearing active methylene (B1212753) groups can yield polysubstituted quinolines. rsc.org Similarly, the condensation of anilines with β-ketoesters is a known method for producing 4-hydroxyquinolines, which can be precursors to the target imines. researchgate.net The use of o-vinyl anilines and aldehydes in a carbocatalyzed cascade reaction provides access to a wide range of polysubstituted quinolines through condensation, electrocyclization, and dehydrogenation. units.it
The versatility of this method is demonstrated by the variety of precursors that can be employed. For example, 2-chloroquinoline-3-carboxaldehydes are versatile building blocks for accessing a diversity of quinoline derivatives. chim.it Furthermore, multicomponent reactions, such as the three-component coupling of simple anilines, aldehydes, and nitroalkanes, offer a one-pot methodology for generating 2-arylquinolines. rsc.org
| Quinoline Precursor | Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminoaryl ketones | Ketones with active methylene groups | Condensation | Polysubstituted quinolines | rsc.org |
| Anilines | β-Ketoesters | Condensation (Conrad-Limpach) | 4-Hydroxyquinolines | researchgate.net |
| o-Vinyl anilines | Aldehydes | Cascade (Condensation, Electrocyclization, Dehydrogenation) | Polysubstituted quinolines | units.it |
| Anilines, Aldehydes | Nitroalkanes | Three-component coupling | 2-Arylquinolines | rsc.org |
Catalytic Enhancements in Schiff Base Synthesis (e.g., Microwave-Assisted Methods)
To improve the efficiency and environmental friendliness of Schiff base synthesis, various catalytic and technological enhancements have been introduced. Microwave-assisted synthesis has emerged as a powerful tool, often leading to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. acs.orgrroij.comresearchgate.net This technique has been successfully applied to the synthesis of Schiff bases derived from 3-formylchromones and various aromatic anilines in aqueous media, resulting in excellent yields. rroij.com
The use of catalysts is another key strategy to enhance these reactions. For instance, cashew shell extract, a natural acid catalyst, has been employed for the rapid and green synthesis of Schiff bases under microwave irradiation. acs.org Metal catalysts, such as copper(II) triflate, have been used in three-component reactions of aryl amines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinoline derivatives. rsc.org Gold catalysts have also been shown to facilitate the Friedländer quinoline synthesis, where 2-aminoaryl ketones react with ketones bearing active methylene groups. rsc.org
Cyclization and Rearrangement Approaches to Hydroxyquinolinone-Imine Frameworks
The construction of the core hydroxyquinolinone-imine framework often involves intricate cyclization and rearrangement reactions. These methods build the heterocyclic ring system, which is a critical step towards the final product.
Metal-Catalyzed Carboxylation and Intramolecular Rearrangements
Metal-catalyzed reactions play a significant role in the synthesis of quinoline derivatives. For instance, rhodium-catalyzed C-H activation and cyclization of anilines with alkynyl esters have been used to regioselectively synthesize quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a convenient route to quinolines and quinazolines. mdpi.com
Intramolecular rearrangements are also employed to form the desired quinoline frameworks. Superacid-promoted cyclization of vinylogous imines, derived from anilines and cinnamaldehydes, leads to the formation of quinolines through a proposed mechanism involving dicationic superelectrophilic intermediates. nih.gov
Buchwald-Type Amidation/Cyclization Protocols
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and has been adapted for the synthesis of quinoline derivatives. scienceopen.comwikipedia.org This protocol can be used to couple amines with aryl halides, followed by an intramolecular cyclization to construct the quinoline ring system. nih.govresearchgate.net For example, a pseudo-domino process involving a Heck reaction followed by an intramolecular Buchwald-Hartwig C-N bond formation has been used to synthesize 4-arylquinolin-2(1H)-ones. nih.gov This method offers a versatile route to functionalized quinolines and has been applied in the total synthesis of natural products like quindoline. researchgate.net The synthesis of N-hydroxyquinolin-2(1H)-ones has been achieved through a sequential Buchwald-type amidation/cyclization process using protected N-hydroxyamides. mdpi.comresearchgate.net
| Methodology | Catalyst/Reagent | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| C-H Activation/Cyclization | Rhodium | Ortho-C-H bond activation and cyclization | Quinoline carboxylates | mdpi.com |
| Cyclization | Cobalt | Cyclization of 2-aminoaryl alcohols with ketones | Quinolines | mdpi.com |
| Superelectrophilic Cyclization | Superacid (e.g., Triflic acid) | Cyclization of vinylogous imines | Functionalized quinolines | nih.gov |
| Buchwald-Hartwig Amidation/Cyclization | Palladium | Intramolecular C-N bond formation | Quinolin-2(1H)-ones, Quindoline | nih.govresearchgate.net |
| Heck/Buchwald-Hartwig Domino Process | Palladium | Sequential Heck reaction and intramolecular C-N bond formation | 4-Arylquinolin-2(1H)-ones | nih.gov |
Functionalization of Quinoline Rings for Imine Precursors
The functionalization of a pre-existing quinoline ring is another important strategy for preparing the necessary precursors for imine synthesis. rsc.org This approach allows for the introduction of various functional groups onto the quinoline scaffold, which can then be converted into an aldehyde or amine for subsequent imine formation. Transition-metal-catalyzed C-H functionalization has become a transformative strategy in this regard, enabling the precise and selective introduction of diverse functional groups. rsc.orgias.ac.in
Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the functionalization of quinolines at different positions. ias.ac.inacs.org For instance, copper-catalyzed methods have been developed for the synthesis of substituted quinolines via C-H functionalization. ias.ac.in The functionalization can also be directed by existing groups on the quinoline ring, allowing for regioselective modifications. rsc.org This ability to modify the quinoline core provides a powerful tool for creating a wide array of precursors for the synthesis of this compound and its analogs.
Mannich Reaction Strategies in Hydroxyquinoline Derivatives
The Mannich reaction represents a cornerstone in synthetic organic chemistry for the aminoalkylation of acidic protons located on a carbon atom. researchgate.net It is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, which together form a β-amino carbonyl compound known as a Mannich base. researchgate.netnih.gov This reaction is particularly valuable in medicinal chemistry for constructing nitrogen-containing molecules and enhancing the physicochemical properties of parent compounds. acs.orgias.ac.in
In the context of hydroxyquinoline systems, a modified Mannich reaction is frequently employed. nih.govnih.gov In this variation, an electron-rich aromatic compound, such as a hydroxyquinoline, serves as the active hydrogen donor instead of a typical C-H acid. nih.govresearchgate.net 8-Hydroxyquinoline (B1678124) (oxine) is a prominent substrate for this transformation due to its inherent biological activities and its utility as a metal-chelating agent. sceintific-array.orgresearchgate.net The reaction typically involves treating the 8-hydroxyquinoline core with formaldehyde (B43269) (or its aqueous solution, formalin) and a variety of primary or secondary amines. nih.gov This process facilitates the introduction of an aminoalkyl group, replacing an active hydrogen on the quinoline ring. nih.gov For 8-hydroxyquinoline, the aminoalkylation preferentially occurs at the C-7 position. acs.org
The versatility of the Mannich reaction allows for the synthesis of a wide library of hydroxyquinoline derivatives by varying the amine and aldehyde components. acs.orgmdpi.com Researchers have successfully used numerous primary and secondary amines, as well as aliphatic and aromatic aldehydes, to generate diverse Mannich bases. nih.govnih.govmdpi.com For instance, various primary amines have been reacted with 8-hydroxyquinoline and formaldehyde to produce a range of Mannich bases. mdpi.com Similarly, combinations of aromatic aldehydes and aromatic amines have been used to create novel derivatives. sceintific-array.orgresearchgate.net
The synthesis of these derivatives is often straightforward. In a typical procedure, equimolar amounts of 8-hydroxyquinoline, an amine, and an aldehyde are mixed in a suitable solvent, such as absolute ethanol (B145695), and stirred to allow the reaction to proceed. sceintific-array.orgresearchgate.net The resulting Mannich bases can then be isolated and purified from the reaction mixture. researchgate.net
The research findings below illustrate the application of the Mannich reaction to synthesize various 7-substituted-8-hydroxyquinoline derivatives.
| 8-Hydroxyquinoline | Amine | Aldehyde | Resulting Mannich Base | Reference |
| 8-Hydroxyquinoline | 2-Methylaniline | Benzaldehyde | 7-[α-(2'-Methylanilino)benzyl]-8-hydroxyquinoline | sceintific-array.org |
| 8-Hydroxyquinoline | 4-Methoxyaniline | Benzaldehyde | 7-[α-(4'-Methoxyanilino)benzyl]-8-hydroxyquinoline | sceintific-array.org |
| 8-Hydroxyquinoline | Aniline | 3,4-Dimethoxybenzaldehyde | 7-[α-(anilino)-3',4'-dimethoxybenzyl]-8-hydroxyquinoline | sceintific-array.orgresearchgate.net |
| 8-Hydroxyquinoline | Octylamine | Formaldehyde | 7-(Octylaminomethyl)quinolin-8-ol | mdpi.com |
| 5-Chloro-8-hydroxyquinoline (B194070) | Ciprofloxacin (B1669076) | Paraformaldehyde | 5-Chloro-7-((4-(cyclopropyl)-2-fluoro-5-(piperazine-1-carbonyl)phenyl)amino)methyl)quinolin-8-ol | mdpi.com |
| 5-Chloro-8-hydroxyquinoline | Morpholine | Ethyl glyoxylate | Ethyl 2-((5-chloro-8-hydroxyquinolin-7-yl)(morpholino)methyl)acrylate | mdpi.com |
This strategic application of the Mannich reaction provides a powerful and adaptable method for the functionalization of the hydroxyquinoline scaffold, leading to a vast array of derivatives with potential applications in various fields of chemical and biological research. nih.govacs.org
Coordination Chemistry and Metal Complexation of 1 Hydroxyquinolin 2 Imine Ligands
Ligand Design Principles and Chelating Properties of Hydroxyquinoline-Imine Scaffolds
The design of effective chelating ligands hinges on the strategic placement of donor atoms to facilitate the formation of stable, cyclic structures with a central metal ion. The hydroxyquinoline-imine framework is a prime example of a scaffold that can be tailored to achieve specific coordination properties.
The 1-Hydroxyquinolin-2-imine ligand is a bidentate chelating agent featuring a distinct N,O-donor set. The primary coordination sites are the oxygen atom of the N-hydroxy group (at position 1) and the nitrogen atom of the exocyclic imine group (at position 2). Upon deprotonation of the hydroxyl group, the ligand coordinates to a metal ion, forming a highly stable five-membered chelate ring. This bidentate chelation is a cornerstone of its coordination chemistry. nih.gov
This particular arrangement is analogous to the well-studied 1-hydroxy-2-pyridinone (1,2-HOPO) ligands, which also feature a cyclic N-hydroxy-amide/imine chelating unit and are known to form exceptionally stable complexes with a variety of metal ions. mdpi.comrsc.org The stability of these complexes is largely due to the formation of this pre-organized five-membered ring, which minimizes ring strain. The parent molecule can be considered a tautomer of a 2-aminoquinoline (B145021) N-oxide, and its coordination often involves the deprotonated N-oxide oxygen. preprints.orgrsc.org
The denticity of the this compound scaffold is fundamentally bidentate. However, the coordination affinity and the properties of the resulting metal complexes can be precisely tuned by introducing substituents at various positions on the ligand framework. These modifications exert their influence through electronic and steric effects. researchgate.net
Electronic Effects: The introduction of electron-withdrawing groups (e.g., chloro, nitro) on the quinoline's carbocyclic ring can decrease the electron density on the N,O donor atoms. This reduces the basicity of the ligand and may lead to weaker metal-ligand bonds. Conversely, electron-donating groups (e.g., methyl, methoxy) enhance the electron-donating capacity of the oxygen and nitrogen atoms, thereby increasing the stability of the resulting metal complexes. researchgate.net
Steric Effects: The size and position of substituents can play a critical role in the stereochemistry of the metal complex. Bulky groups attached to the imine nitrogen or at positions adjacent to the coordination sites (e.g., position 8) can create steric hindrance. This can influence the number of ligands that can fit around a metal center and may favor the formation of complexes with lower coordination numbers or enforce distorted geometries. For example, very bulky substituents might prevent the formation of an otherwise preferred octahedral ML₃ complex, favoring a tetrahedral ML₂ complex instead. mdpi.com
N,O-Donor Ligand Systems and Coordination Sites
Synthesis and Structural Elucidation of Metal Complexes
The synthesis and characterization of metal complexes are crucial for understanding their structure and properties. Spectroscopic and analytical techniques provide insights into the coordination environment of the metal ion.
Metal complexes of this compound and its derivatives are typically synthesized through a direct reaction between the ligand and a suitable transition metal salt in a polar solvent. Common metal precursors include chlorides, nitrates, acetates, or sulfates of the desired metal. sapub.orgresearchgate.netresearchgate.netbohrium.com
The general procedure involves dissolving the ligand in a solvent such as ethanol (B145695), methanol, or DMF. A solution of the metal salt is then added, often with gentle heating and stirring, to promote the reaction. In many cases, a base (like triethylamine (B128534) or sodium hydroxide) is added to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for coordination. nih.gov The resulting metal complex often precipitates from the solution upon cooling or after a period of reflux and can be isolated by filtration. This method is versatile and has been successfully used to prepare a wide array of complexes with first-row transition metals including Cu(II), Ni(II), Fe(III), Zn(II), Co(II), and Mn(II) using analogous quinoline-based Schiff base or quinolinone ligands. mdpi.comsapub.orgresearchgate.netnih.gov
The geometry of the metal-ligand adducts is determined by the coordination number of the central metal ion and the stoichiometry of the complex. As a bidentate N,O-donor ligand, this compound can form complexes with various geometries. uni-siegen.demsu.edu
Four-Coordinate Complexes: With a 1:2 metal-to-ligand ratio (ML₂), four-coordinate geometries are common. For d¹⁰ ions like Zn(II) or high-spin d⁷ ions like Co(II), a tetrahedral geometry is often observed. For d⁸ ions such as Ni(II), a square planar geometry is frequently preferred. mdpi.com
Six-Coordinate Complexes: Six-coordinate octahedral geometries are prevalent, particularly for metal ions like Fe(III), Cr(III), and Ni(II). These can be formed with a 1:3 metal-to-ligand ratio (ML₃) or a 1:2 ratio where two additional coordination sites are occupied by solvent molecules or anions, yielding a formula like [M(L)₂(X)₂] (where X = solvent or anion). mdpi.comnih.gov For example, Cu(II) complexes are often six-coordinate but typically exhibit a distorted octahedral geometry due to the Jahn-Teller effect.
The precise bond lengths and angles that define these geometries are determined experimentally using single-crystal X-ray diffraction. While specific crystallographic data for this compound complexes are not widely available, data from analogous structures provide valuable insights.
| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
|---|---|---|---|---|---|
| [Ni(L¹)₂] | Ni(II) | Distorted Octahedral | Ni–O: 2.06 - 2.08 Ni–N(imine): 2.18 - 2.19 Ni–N(quin): 1.97 | O-Ni-N(imine): ~80-82 N(imine)-Ni-N(quin): ~78 O-Ni-N(quin): ~158-160 | mdpi.com |
| [Cu(HL)₂(H₂O)₂] | Cu(II) | Octahedral | Cu–O: Not specified Cu–N: Not specified | Not specified | nih.gov |
| [Zn(HL)₂] | Zn(II) | Tetrahedral | Zn–O: Not specified Zn–N: Not specified | Not specified | nih.gov |
Note: The data in Table 1 is for analogous ligands. L¹ is a tridentate NNO Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline. HL is a bidentate ligand, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. These values illustrate typical ranges for metal-ligand bonds in related systems.
The formation of a specific metal complex is a result of a delicate balance between the intrinsic properties of the metal ion and the structural characteristics of the ligand. researchgate.netnih.gov
The N,O-donor set of this compound, with its hard oxygen donor and borderline nitrogen donor, makes it particularly suitable for binding to hard or borderline Lewis acidic metal ions, as predicted by Hard and Soft Acids and Bases (HSAB) theory. This includes the divalent first-row transition metals (Mn²⁺ to Zn²⁺) and trivalent ions like Fe³⁺ and Cr³⁺. researchgate.net
The final structure is a compromise to satisfy the electronic and steric demands of both components. Key metal ion properties influencing the outcome include:
Ionic Radius: Smaller metal ions may favor lower coordination numbers.
d-electron Configuration: The number of d-electrons profoundly impacts the preferred geometry due to Ligand Field Stabilization Energy (LFSE). For example, the strong preference of Ni(II) (d⁸) for octahedral geometry often drives the formation of six-coordinate complexes. mdpi.commsu.edu
Charge: Higher charged ions like Fe(III) form strong electrostatic interactions and often favor higher coordination numbers.
Simultaneously, the ligand's steric profile, dictated by its substituents, determines what geometries are sterically accessible. A bulky ligand may prevent a metal ion from achieving its electronically preferred coordination number, resulting in a complex with a lower coordination number or a distorted geometry. researchgate.netmdpi.com This interplay ensures that each metal-ligand combination settles into a unique, thermodynamically stable structure.
Theoretical and Computational Investigations of 1 Hydroxyquinolin 2 Imine and Analogous Structures
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 1-hydroxyquinolin-2-imine and its analogs. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity and electronic transitions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A smaller energy gap generally signifies higher reactivity and lower kinetic stability, making the molecule more susceptible to electronic transitions. rsc.orgresearchgate.net
For instance, in a study of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, the HOMO-LUMO gap was found to vary depending on the substituent, with one compound exhibiting a gap as low as 2.783 eV, indicating high reactivity. rsc.org In another investigation on pyrazolyl quinolinone derivatives, a small HOMO-LUMO gap was also associated with high reactivity, which could be linked to their antimicrobial properties. researchgate.net For hybrids of 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline (B1678124), the HOMO-LUMO gap ranged from 2.491 eV to 2.743 eV, suggesting high reactivity. mdpi.com
The distribution of HOMO and LUMO orbitals within the molecule is also significant. In many quinoline (B57606) derivatives, the HOMO is often localized on the quinoline moiety and parts of the substituent, while the LUMO is concentrated on the quinoline ring and other electron-accepting groups. mdpi.com This distribution influences the charge transfer characteristics of the molecule upon electronic excitation. mdpi.com
Interactive Table: HOMO-LUMO Gap and Related Parameters for Quinoline Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one (Compound 3) | - | - | 2.783 | rsc.org |
| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one (Compound 9) | - | - | 3.995 | rsc.org |
| 1,4-naphthoquinone-8-hydroxyquinoline hybrid (Compound 5) | - | - | 2.491 | mdpi.com |
| 1,4-naphthoquinone-8-hydroxyquinoline hybrid (Compound 6) | - | - | - | mdpi.com |
| 1,4-naphthoquinone-8-hydroxyquinoline hybrid (Compound 7) | - | - | 2.743 | mdpi.com |
Quantum Chemical Calculations of Molecular Descriptors
Quantum chemical calculations provide a powerful tool for determining various molecular descriptors that help in understanding the chemical behavior and properties of this compound and its analogs. These descriptors are derived from the electronic structure of the molecule and offer insights into its reactivity, stability, and potential interactions.
Dipole Moments and Solvatochromic Effects
Solvatochromism, the change in the absorption or emission spectra of a compound with a change in solvent polarity, is a phenomenon directly related to the dipole moments of the ground and excited states. researchgate.netnih.gov A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity typically suggests that the excited state is more polar than the ground state (μe > μg). nih.goviosrjournals.org This is often observed in quinoline derivatives and is indicative of a π→π* transition. iosrjournals.org
Various solvatochromic models, such as the Lippert-Mataga equation, are used to correlate the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity functions to estimate the change in dipole moment (Δμ = μe - μg). researchgate.netnih.gov For example, in a study on an antibiotic, a red shift of nearly 37 nm was observed when the solvent was changed from non-polar toluene (B28343) to polar water, indicating a more polar excited state. iosrjournals.org
Global Reactivity Descriptors (e.g., Electrophilicity)
Global reactivity descriptors, calculated using the energies of the HOMO and LUMO, are essential for predicting the chemical reactivity and stability of molecules. sid.irekb.eg These descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability. rsc.org
Global Softness (S): The reciprocal of chemical hardness, indicating higher reactivity. rsc.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. sid.irresearchgate.net
These descriptors are valuable in predicting the reactivity and potential biological activity of quinoline derivatives. sid.irafricaresearchconnects.com For example, a higher electrophilicity index has been associated with increased biological activity in some compounds. researchgate.net The electrophilicity index can be used to classify molecules as strong, moderate, or weak electrophiles, which can provide insights into their potential toxicity and reaction mechanisms. researchgate.net
Interactive Table: Calculated Global Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Electronegativity | χ | (I + A) / 2 | Electron attracting ability |
| Chemical Hardness | η | (I - A) / 2 | Stability and resistance to deformation |
| Global Softness | S | 1 / (2η) | Reactivity |
| Electrophilicity Index | ω | μ² / (2η) | Electron accepting capacity |
I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential
Non-Linear Optical Properties
Non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. nih.gov Quantum chemical calculations are used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. ekb.egresearchgate.net
Molecules with large dipole moments and significant intramolecular charge transfer characteristics often exhibit enhanced NLO properties. researchgate.net Theoretical studies on quinoline derivatives have shown that their NLO response can be tuned by modifying their molecular structure. ekb.eg The calculated first hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess their potential for NLO applications. researchgate.net For some heterocyclic compounds, the calculated first hyperpolarizability has been found to be significantly greater than that of urea, indicating their promise as NLO materials. africaresearchconnects.comresearchgate.net
Tautomerism and Conformational Analysis
This compound can exist in different tautomeric forms, which are isomers that readily interconvert, most often by the migration of a proton. The relative stability of these tautomers is a key aspect of their chemistry and can significantly influence their reactivity and biological activity.
Quantum chemical calculations are crucial for determining the most stable tautomeric and conformational forms of quinoline derivatives. ualg.ptresearchgate.net For 4-hydroxyquinolin-2(1H)-one, theoretical calculations have identified different tautomeric forms and their relative energies. ualg.pt The keto-amine and enol-imine tautomerism is a common feature in related structures. orcid.org
In many hydroxyquinolines, the hydroxyl (-OH) tautomer is found to be more stable than the corresponding N-H tautomer, where the proton has migrated to the quinoline nitrogen atom. researchgate.net However, for 2-hydroxyquinoline, the N-H tautomer, which exists as a cyclic amide, is the most stable form. researchgate.net The stability of different conformers, arising from the rotation of substituent groups, is also investigated through computational methods. researchgate.net For example, in 5-hydroxyquinoline, the trans conformer has been calculated to be more stable than the cis form. researchgate.net
Molecular Docking and Binding Energy Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand (like this compound derivatives) with a biological target, typically a protein or enzyme. nih.govdergipark.org.tr
The results of molecular docking studies are often expressed as a binding energy or a docking score, where a more negative value generally indicates a stronger and more favorable interaction. nih.govdergipark.org.tr These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov
For example, molecular docking studies of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) with the main protease of SARS-CoV-2 (Mpro) predicted good binding affinities, with one derivative showing a docking score of -8.6 kcal/mol. nih.gov These calculations revealed that the compounds form crucial hydrogen bonds with key amino acid residues like GLU166 in the active site. nih.gov Similarly, docking studies of 1,2,3-triazole derivatives of 8-hydroxyquinoline with DNA and a fungal enzyme have shown high binding energies, suggesting their potential as DNA binding agents and antifungal compounds. acs.org
Interactive Table: Predicted Binding Energies of Quinoline Derivatives with Biological Targets
| Compound/Derivative | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) (Compound 3e) | SARS-CoV-2 Mpro | -8.6 | GLU166 | nih.gov |
| 1,2,3-triazole of 8-hydroxyquinoline (Compound 6a) | DNA | -8.7 | DG2, DG4, DC23 | acs.org |
| 1,2,3-triazole of 8-hydroxyquinoline (Compound 6a) | Fungal lanosterol (B1674476) 14-α-demethylase | -9.7 | - | acs.org |
| 2,4-disubstituted quinoline (Compound 8) | Mycobacterium tuberculosis LipB | -15.4 | - | dergipark.org.tr |
| 2,4-disubstituted quinoline (Compound 17) | Mycobacterium tuberculosis LipB | -18.5 | - | dergipark.org.tr |
Structure-Activity Relationship (SAR) Derivation via Computational Modeling
Computational modeling has become an indispensable tool in medicinal chemistry for elucidating the complex relationships between the chemical structure of a compound and its biological activity. For this compound and its analogs, particularly those within the broader quinoline class, computational methods are extensively used to build robust Structure-Activity Relationship (SAR) models. These models provide critical insights into the structural features essential for therapeutic activity, thereby guiding the rational design of new, more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this computational approach. QSAR models establish a statistical correlation between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. bohrium.com These descriptors can encode a wide range of chemical information, including constitutional, geometrical, steric, electrostatic, and hydrophobic properties. bohrium.comnih.gov
Several advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. dovepress.com These methods analyze the steric and electrostatic fields surrounding the molecules to create a 3D map that highlights regions where modifications are likely to enhance or diminish activity. dovepress.com For instance, in a study on quinoline-based derivatives as potential antimalarial agents, CoMFA and CoMSIA models were developed that showed good statistical significance and predictive ability. nih.gov The models correlated structural features in terms of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions. nih.gov
The table below presents the statistical validation parameters for various QSAR models developed for quinoline derivatives, demonstrating their predictive power.
| Model Type | Training Set Size | Test Set Size | q² (Internal Validation) | r² (Non-Cross Validation) | r²pred (External Validation) | Source |
| CoMFA | 37 | 12 | 0.70 | 0.80 | 0.63 | nih.gov |
| CoMSIA | 37 | 12 | 0.69 | 0.79 | 0.61 | nih.gov |
| HQSAR | 37 | 12 | 0.80 | 0.80 | 0.72 | nih.gov |
| CoMFA (Anti-TB) | 75 | - | 0.617 | 0.81 | - | dovepress.com |
| CoMSIA (Anti-TB) | 75 | - | 0.631 | 0.755 | - | dovepress.com |
| Topomer CoMFA | 75 | - | 0.644 | 0.865 | - | dovepress.com |
| MLR (Anti-P. falciparum) | 54 | - | - | 0.659 | - | |
| ANN (Anti-P. falciparum) | 54 | - | - | 0.763 | - |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the test set; MLR: Multiple Linear Regression; ANN: Artificial Neural Network.
Beyond QSAR, molecular docking simulations are crucial for exploring the bioactive conformations of these compounds within the active sites of their biological targets. nih.gov For example, docking studies of 3-hydroxyquinolin-2(1H)-one, an analog of this compound, into the active site of human D-amino acid oxidase (DAAO) revealed key interactions. researchgate.netmedchemexpress.cn The 3-hydroxyl group and the 2-carbonyl group were found to form critical hydrogen bonds with amino acid residues Tyr228 and Arg283. researchgate.netnih.gov This finding is consistent with SAR data, which show that methylation or displacement of the hydroxyl group leads to a complete loss of inhibitory activity, underscoring the necessity of this group for hydrogen-bonding interactions. nih.gov
Similarly, docking studies on quinoline hydrazones targeting the enoyl acyl carrier protein reductase (ENR) enzyme identified the amino acid residue TYR158 and the co-factor NAD+ as important for ligand binding. dovepress.com Density Functional Theory (DFT) calculations are also used to compute quantum molecular descriptors and connect the electronic structure of these compounds with their observed biological activity, such as antibacterial effects. ijcce.ac.ir
The SAR findings derived from these computational models provide a clear guide for structural optimization. The table below summarizes key structural requirements for activity in analogous quinoline structures.
| Structural Feature / Position | Impact on Activity | Target / Context | Source |
| 1-Hydroxyl Group | Essential for activity; participates in key hydrogen bonds. | DAAO Inhibition | nih.gov |
| 3-Hydroxyl Group | Essential for hydrogen bonding with Tyr228 and Arg283. | DAAO Inhibition | researchgate.netmedchemexpress.cn |
| 2-Carbonyl Group | Forms hydrogen bonds with Arg residue. | DAAO Inhibition | researchgate.net |
| Cl-atom on Quinoline Ring | Pivotal for inhibitory activity. | Aβ Aggregation Inhibition | arabjchem.org |
| Phenolic Hydroxyl Group | Preferable for inhibitory activity. | Aβ Aggregation Inhibition | arabjchem.org |
| Bulky Substituents | Generally not tolerated at the active site. | DAAO Inhibition | nih.gov |
| -CH=N- and Quinoline Ring | Essential for exhibiting anti-TB activity. | Anti-TB Activity | dovepress.com |
Advanced Spectroscopic and Structural Characterization of 1 Hydroxyquinolin 2 Imine Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the 1-hydroxyquinolin-2-imine scaffold. nih.gov It provides detailed information about the chemical environment of each nucleus, allowing for a comprehensive structural analysis.
The ¹H NMR spectrum of this compound and its derivatives exhibits characteristic signals for the hydroxyl (-OH) and imine (-NH) protons. The chemical shift of the hydroxyl proton is typically observed in the downfield region of the spectrum, often as a broad singlet, due to hydrogen bonding and its acidic nature. arabjchem.org For instance, in some 8-quinolinol derivatives, the hydroxyl proton signal appears around δ 9.5 ppm. arabjchem.org The imine proton (N-H) also resonates in the downfield region. In certain imine compounds, this signal can be found at approximately δ 9.74 ppm. researchgate.net The specific chemical shifts can be influenced by the solvent and the presence of other functional groups in the molecule. ipb.pt For example, the chemical shift of the indolic NH proton in indole (B1671886) is very dependent on the solvent used. ipb.pt
The presence of tautomerism, such as the amine-imine tautomerism, can be identified by the presence of distinct signals for the N-H protons of both forms. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in Hydroxyquinoline and Imine Derivatives
| Functional Group | Typical Chemical Shift (ppm) | Notes |
| Hydroxyl (-OH) | 9.5 - 13.5 | Can be a broad singlet, position is solvent-dependent. nih.govarabjchem.org |
| Imine (-NH) | 9.7 - 16.0 | Position can vary significantly based on molecular structure and hydrogen bonding. researchgate.netemerald.com |
| Aromatic (C-H) | 6.5 - 8.8 | Complex multiplet patterns are typical for the quinoline (B57606) ring system. acs.org |
This table is for illustrative purposes; actual chemical shifts can vary based on the specific molecule and experimental conditions.
The complexation of this compound scaffolds with metal ions induces significant changes in the NMR spectrum, providing valuable information about the coordination environment. researchgate.net Upon metal binding, the signals of the ligand's protons and carbons can experience broadening or coordination-induced shifts. researchgate.net These changes are clear indications of metal-ligand binding. researchgate.net For example, complexation of 8-hydroxyquinoline-5-sulfonate with vanadium(V) oxoions resulted in coordination-induced shifts that supported the involvement of the deprotonated quinoline and hydroxyl groups in the complexation. researchgate.net Similarly, studies on the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Zn(II) showed strong line broadening in the aromatic region of the ¹H NMR spectrum, confirming complex formation. nih.gov
The magnitude and direction of these shifts can offer insights into the type of metal center present and the geometry of the resulting complex. researchgate.net In some cases, where the rate of exchange is slow, conformational changes upon complexation can be observed through changes in proton-proton coupling constants. researchgate.net
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool to complement experimental NMR data. nih.gov By calculating the theoretical NMR chemical shifts, a direct comparison with experimental values can be made, which aids in the definitive assignment of complex spectra. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such calculations. nih.gov
A strong correlation between the experimental and calculated chemical shifts, often with a correlation coefficient (R²) close to 1, validates the proposed structure. nih.govmdpi.com For instance, in a study of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277), the correlation coefficient between experimental and calculated ¹H NMR data was 0.8634, and for ¹³C NMR, it was 0.9806. mdpi.com Discrepancies between experimental and theoretical values can sometimes be attributed to factors like intermolecular interactions in the solid state or solvent effects, which are not always fully accounted for in gas-phase calculations. dergipark.org.tr
Impact of Metal Complexation on NMR Spectral Parameters
Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Coordination State
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound scaffolds and for probing changes in the coordination state upon metal complexation. oregonstate.edu The infrared spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu
Key vibrational bands for this compound derivatives include:
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. ijcce.ac.irresearchgate.net
N-H stretching: The imine N-H stretch typically appears in the same region as the O-H stretch, often as a sharper peak. ijcce.ac.ir
C=N stretching: The imine C=N bond gives rise to a characteristic absorption in the range of 1690-1640 cm⁻¹.
C=C and C=N stretching (aromatic): The vibrations of the quinoline ring system appear as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.
Upon complexation with a metal ion, significant shifts in the positions of these bands are observed. For example, the coordination of the hydroxyl oxygen to a metal center can cause a broadening and shift of the O-H stretching band. arabjchem.org The formation of a metal-nitrogen bond can also alter the vibrational frequency of the C=N group. These spectral changes provide evidence for the coordination of the ligand to the metal ion. arabjchem.org
Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FTIR bands. researchgate.net A good agreement between the calculated and observed spectra supports the proposed molecular structure and vibrational assignments. researchgate.net
Table 2: Characteristic FTIR Absorption Frequencies for this compound and Related Scaffolds
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| O-H stretch (hydroxyl) | 3500 - 3200 | Broad due to hydrogen bonding. ijcce.ac.irresearchgate.net |
| N-H stretch (imine) | 3400 - 3200 | Often sharper than O-H stretch. ijcce.ac.ir |
| C=N stretch (imine) | 1690 - 1640 | Indicates the presence of the imine functional group. |
| C=C, C=N stretch (aromatic) | 1600 - 1400 | Multiple bands characteristic of the quinoline ring. |
This table provides general ranges; specific values depend on the molecular structure and environment.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions within the this compound scaffold and its derivatives. edinst.com These methods provide insights into the electronic structure, conjugation, and photophysical properties of the molecules.
The UV-Vis absorption spectrum of quinoline and its derivatives typically shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net For example, tris(8-quinolinolato)aluminum(III) (Alq3) exhibits absorption bands at 378 nm and 360 nm, which are assigned to ligand-to-metal/metal-to-ligand charge transfer and ligand-ligand charge transfer transitions, respectively. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. edinst.com Many hydroxyquinoline derivatives are known to be fluorescent, with the emission wavelength and intensity being sensitive to the molecular structure and environment. researchgate.net For instance, some 8-hydroxyquinoline derivatives exhibit intense fluorescence in solution. researchgate.net The fluorescence of these compounds can be influenced by factors such as metal complexation, which can either enhance or quench the emission. researchgate.net
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is observed in the UV-Vis absorption and fluorescence spectra of molecules where the electronic distribution is different in the ground and excited states. researchgate.netresearchgate.net The study of solvatochromism provides valuable information about the nature of solute-solvent interactions. researchgate.netresearchgate.net
For this compound and related compounds, a change in solvent polarity can lead to a shift in the absorption and emission maxima. researchgate.netresearchgate.net A redshift (bathochromic shift) in the fluorescence spectrum with increasing solvent polarity is often observed, indicating that the excited state is more polar than the ground state. researchgate.netresearchgate.net This suggests a larger dipole moment in the excited state. researchgate.netresearchgate.net
The solvatochromic behavior can be analyzed using various solvent polarity functions, such as the Lippert-Mataga equation, to estimate the change in dipole moment between the ground and excited states. mdpi.com This analysis helps in understanding the nature of intermolecular interactions, including general solute-solvent interactions and specific interactions like hydrogen bonding. researchgate.net In some cases, hydrogen bonding interactions may be less significant than general solute-solvent interactions in influencing the photophysical properties. researchgate.net
Table 3: Summary of Spectroscopic Techniques and Their Applications for this compound
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C NMR | Detailed structural assignment, identification of hydroxyl and imine protons, conformational analysis. nih.gov |
| FTIR Spectroscopy | Identification of functional groups (O-H, N-H, C=N), monitoring of coordination state. oregonstate.edu |
| UV-Vis Spectroscopy | Investigation of electronic transitions (π-π, n-π), study of conjugation. edinst.com |
| Fluorescence Spectroscopy | Analysis of photophysical properties, detection of metal complexation (enhancement/quenching). edinst.com |
| Solvatochromism Studies | Probing of solute-solvent interactions, estimation of excited state dipole moments. researchgate.netresearchgate.net |
Intraligand and Metal-to-Ligand Charge Transfer Transitions
The electronic absorption spectra of this compound and its metal complexes are characterized by distinct electronic transitions that provide insight into their molecular structure and electronic properties. These transitions are primarily classified as intraligand charge transfer (ILCT) and, in the case of coordination complexes, metal-to-ligand charge transfer (MLCT).
Intraligand transitions occur within the this compound molecule itself. The scaffold contains both electron-donating (hydroxyl, imine) and electron-accepting (quinoline ring) moieties, which can facilitate an intramolecular charge transfer upon photoexcitation. researchgate.net These ILCT bands are often intense and their energy can be sensitive to solvent polarity and pH, as changes in the environment can alter the ground and excited state dipole moments. researchgate.netresearchgate.net For instance, deprotonation of the hydroxyl group typically leads to a red shift in the absorption bands due to the formation of a more extended conjugated π-electron system. researchgate.net In related zinc(II) complexes, the lowest-energy transitions have been confirmed to be of intraligand charge-transfer character. nih.gov
When this compound acts as a ligand to form a metal complex, new charge transfer bands may appear. Metal-to-ligand charge transfer (MLCT) transitions involve the excitation of an electron from a d-orbital of the metal center to a low-lying π* anti-bonding orbital of the quinoline-imine ligand. libretexts.org These transitions are particularly common for complexes with metals in lower oxidation states and ligands possessing π-acceptor capabilities. libretexts.org The energy and intensity of MLCT bands provide valuable information about the nature of the metal-ligand bonding. In some platinum(II) terpyridyl complexes, it has been shown that the nature of the lowest-energy excited state can be switched between ILCT, LLCT (ligand-to-ligand charge transfer), and MLCT by altering the pH or through interaction with other metal ions. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of novel compounds. For this compound, which has a molecular formula of C₉H₈N₂O, the theoretical exact mass can be calculated with high precision. HRMS analysis, typically employing a soft ionization technique such as Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. arabjchem.orgresearchgate.net
This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is compared against the theoretical mass, and a match within a narrow tolerance (typically <5 ppm) confirms the proposed molecular formula. mdpi.com This method is routinely used to verify the identity of newly synthesized quinoline derivatives. arabjchem.orgrsc.org For example, HRMS has been successfully used to confirm the molecular formulas of various 8-hydroxyquinoline and 3-hydroxyquinolin-2-one derivatives by identifying their protonated molecular ions [M+H]⁺ with high accuracy. mdpi.comrsc.org The process involves the systematic annotation of spectral features to assign a confidence level to the identified molecular formula. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Architectures
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and detailed information about the three-dimensional arrangement of atoms in the solid state. This technique is crucial for elucidating the precise molecular geometry, bond characteristics, and the nature of intermolecular interactions that dictate the crystal packing of this compound scaffolds.
SCXRD analysis yields precise measurements of bond lengths, bond angles, and torsion angles. For the this compound scaffold, the quinoline ring system is expected to be largely planar. nih.goviucr.org The bond lengths within the heterocyclic and benzene (B151609) rings would be characteristic of their aromatic nature.
Based on crystal structures of closely related compounds like N-hydroxyquinoline-2-carboxamide and various quinolin-2-one derivatives, a set of expected geometric parameters can be compiled. nih.govscispace.comiucr.org The C=N imine bond and the C-O hydroxyl bond are of particular interest, as their lengths provide insight into the electronic structure and potential tautomeric forms present in the solid state.
Interactive Table 1: Typical Bond Lengths in Related Quinoline Structures Data sourced from crystallographic studies of similar quinoline derivatives. nih.goviucr.org
| Bond | Typical Length (Å) | Notes |
| C=O (keto form) | 1.22 - 1.24 | Observed in quinolin-2-one and N-hydroxyquinoline-2-carboxamide structures. nih.gov |
| C-N (ring) | 1.35 - 1.40 | Typical aromatic C-N bond within the quinoline ring system. iucr.org |
| C-N (exocyclic) | ~1.32 | As seen in amide-like structures, indicating some double bond character. nih.gov |
| C-O (hydroxyl) | ~1.39 | Standard phenolic C-O bond length. iucr.org |
| C=C (aromatic) | 1.36 - 1.44 | Range of bond lengths found within the fused aromatic rings. iucr.org |
The solid-state architecture of this compound is governed by a combination of non-covalent interactions. Hydrogen bonding is expected to be a dominant feature, with the hydroxyl (-OH) and imine (-NH) groups acting as hydrogen bond donors and the imine nitrogen and hydroxyl oxygen acting as acceptors. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks. bohrium.comiucr.orgnajah.edu In the crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate, for example, O-H···O and N-H···π interactions organize the molecules into distinct columns. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the planar quinoline ring systems are crucial for stabilizing the crystal lattice. scispace.comresearchgate.net These interactions can be of a face-to-face or slipped-stack arrangement, with inter-planar distances typically in the range of 3.4 to 3.6 Å. researchgate.netrsc.org The interplay between strong hydrogen bonds and weaker π-π stacking and van der Waals forces ultimately defines the unique three-dimensional supramolecular structure of the compound. nih.govresearchgate.net
Detailed Geometric Parameters and Bond Characteristics
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. wikipedia.org The this compound molecule, in its ground state, is a diamagnetic species with all electrons paired; therefore, it is "EPR silent" and cannot be studied directly by this method.
However, EPR spectroscopy is an exceptionally powerful tool for characterizing paramagnetic species derived from this ligand, such as its coordination complexes with transition metals or its organic radical forms. ethz.ch When this compound coordinates to a paramagnetic metal ion like Cu(II), Mn(II), or Cr(III), the resulting complex will have unpaired d-electrons and thus be EPR active. researchgate.netacs.orgchemistryjournal.net
The EPR spectrum provides critical information about the electronic and geometric environment of the paramagnetic center. Key parameters obtained from the spectrum include:
The g-factor: This parameter is analogous to the chemical shift in NMR and is sensitive to the electronic structure of the metal ion and the symmetry of its coordination sphere.
Hyperfine Coupling: This refers to the interaction between the electron spin and the magnetic moments of nearby nuclear spins (e.g., the metal nucleus or ligand atoms like ¹⁴N). The resulting splitting pattern can reveal the identity of the coordinating atoms and provide details about the metal-ligand bond covalency. ethz.ch
Studies on related copper(II)-quinoline complexes have used EPR to elucidate the coordination geometry around the metal center. acs.org Similarly, EPR can be used to detect and characterize transient radical species that might be formed during chemical or photochemical reactions involving this compound. researchgate.net
Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition Characteristics
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
When applied to this compound or its metal complexes, TGA would provide information on:
Decomposition Temperatures: The onset temperature of mass loss indicates the point at which the compound begins to decompose.
Decomposition Steps: Multi-step mass loss events can correspond to the sequential loss of different parts of the molecule, such as coordinated solvent molecules followed by the degradation of the organic ligand itself.
Residual Mass: The mass of the residue at the end of the experiment can indicate the formation of a stable product, such as a metal oxide in the case of a metal complex.
Mechanistic Aspects of Biological Interactions and Molecular Activity of 1 Hydroxyquinolin 2 Imine Systems
Molecular Basis of In Vitro Cytotoxicity and Antiproliferative Activity
The anticancer potential of 1-hydroxyquinolin-2-imine and related quinoline (B57606) derivatives is a prominent area of research. arabjchem.org These compounds have demonstrated the ability to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and modulate nuclear receptor responsiveness and the cell cycle. arabjchem.org The cytotoxic and antiproliferative effects are often attributed to their interactions with key molecular targets within cancer cells.
Derivatives of the quinoline scaffold have shown notable activity against a range of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG-2 (liver carcinoma), and HCT-116 (colon carcinoma). researchgate.netmdpi.com The antiproliferative activity is often evaluated using assays like the MTT or SRB assay, which measure cell viability. researchgate.netresearchgate.net
The cytotoxic effects of these compounds are often dose-dependent. mdpi.com For instance, some Schiff base derivatives of quinoline have been shown to be active against MCF-7, HepG-2, and HCT-116 cell lines. mdpi.com The specific substitutions on the quinoline ring can significantly influence the potency and selectivity of the cytotoxic activity. nih.gov For example, certain substitutions can lead to compounds with IC50 values in the micromolar range against these cell lines. researchgate.netmdpi.com
Some quinoline derivatives have been found to be more potent against specific cell lines. For instance, a particular Schiff base derivative showed slight activity against HepG-2 and MCF-7 cells with IC50 values of 6.20 µg/mL and 7.0 µg/mL, respectively. mdpi.com Another study reported that certain 2-aminoimidazole-quinoline hybrids displayed strong anticancer activity against HCT-116 and DLD-1 colon cancer cell lines and were non-toxic to normal cell lines. nih.gov
The mechanism of action can involve the induction of apoptosis, as evidenced by morphological changes in treated cells. mdpi.com Furthermore, some quinoline-based compounds act as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. researchgate.net
Table 1: Cytotoxic Activity of Quinoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative Type | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Schiff Base Derivative | HepG-2 | 6.20 µg/mL | mdpi.com |
| Schiff Base Derivative | MCF-7 | 7.0 µg/mL | mdpi.com |
| Fused Quinoline Derivative | MCF-7 | 7.21 µM | nih.gov |
| Quinoline Acetohydrazide Derivative | MCF-7 | Potent (compared to Doxorubicin) | nih.gov |
| Bis Schiff Base Ligand | MCF-7 | 6.27 ± 0.07 µg/mL | researchgate.net |
Mechanistic Insights into Antimicrobial Activity (Antibacterial, Antifungal)
Hydroxyquinoline derivatives are recognized for their ability to inhibit or stop the growth of bacterial colonies and even kill them. researchgate.netresearchgate.net The antimicrobial properties are influenced by the specific substituents on the quinoline ring, which can affect the compound's potency and the spectrum of microorganisms it can target. researchgate.net For instance, the introduction of benzyl (B1604629) and phenyl substituents can enhance antimicrobial properties, likely due to increased lipophilicity and better interaction with microbial membranes.
The quinoline scaffold is a core component of many antibiotics, and its derivatives are known to be effective against a broad range of bacterial and fungal strains. nih.gov The mechanism of action is often linked to the inhibition of essential microbial processes.
Quinoline derivatives often exhibit differential activity against Gram-positive and Gram-negative bacteria. researchgate.net This is largely due to the differences in the cell wall structure between these two types of bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, preventing some compounds from reaching their intracellular targets.
Some quinoline-2-one Schiff-base hybrids have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) as low as 0.018 μg/mL. nih.gov In contrast, their activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae might be less pronounced. nih.gov However, other synthesized quinoline derivatives have shown excellent antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, S. typhi) bacteria. mdpi.com
The target of these compounds can also differ between bacterial types. In Gram-negative bacteria, older quinolones tend to have a greater inhibitory effect on DNA gyrase, while in Gram-positive bacteria, they more strongly inhibit topoisomerase IV. researchgate.net Newer quinolones often inhibit both enzymes to a similar extent. researchgate.net
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative Type | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Quinoline-2-one Schiff-base hybrid | Staphylococcus aureus | MIC: 0.018 - 0.061 μg/mL | nih.gov |
| Quinoline-2-one Schiff-base hybrid | Bacillus subtilis | Active | nih.gov |
| Synthesized quinoline derivatives | Bacillus subtilis | Zone of inhibition: up to 22 mm | mdpi.com |
| Synthesized quinoline derivatives | Staphylococcus aureus | Zone of inhibition: up to 20 mm | mdpi.com |
| Synthesized quinoline derivatives | Escherichia coli | Zone of inhibition: up to 18 mm | mdpi.com |
| Synthesized quinoline derivatives | Salmonella typhi | Zone of inhibition: up to 17 mm | mdpi.com |
Antioxidant Mechanisms (e.g., Free Radical Scavenging)
The antioxidant activity of quinolinone compounds is often associated with their capacity to donate electrons or hydrogen atoms, which neutralizes free radicals and halts oxidative chain reactions. researchgate.net Free radicals are highly reactive molecules that can cause cellular damage through oxidative stress, a process implicated in various diseases. researchgate.net
The mechanism of free radical scavenging can occur through different pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com The effectiveness of a particular compound as an antioxidant depends on its chemical structure and the reaction environment. mdpi.com For instance, the presence of a hydroxyl group on the quinoline ring is often crucial for its antioxidant properties.
Some quinoline derivatives have been identified as potent antioxidants, with some being more effective radical scavengers than the reference compound Trolox. mdpi.com The antioxidant action can also involve the chelation of metal ions like Fe2+, which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.comd-nb.info
Enzyme and Receptor Modulation
The biological effects of this compound and its analogs are also mediated through their interaction with specific enzymes and receptors. This modulation can lead to the inhibition of key cellular processes, making these compounds valuable as therapeutic agents.
Methyltransferases: Certain quinoline derivatives have been investigated as inhibitors of protein methyltransferases (PMTs). acs.orgnih.gov PMTs are enzymes that play a crucial role in epigenetic regulation by modifying histones and other proteins. nih.gov The dysregulation of PMT activity is implicated in various diseases, including cancer. The inhibition of specific methyltransferases, such as EZH2, by small molecules can lead to changes in gene expression and cellular function. acs.orgnih.gov
Phenylalanine Hydroxylase (PAH): 3-Hydroxyquinolin-2(1H)-one derivatives have been shown to act as protectors of human phenylalanine hydroxylase (hPAH) activity. nih.govnih.gov Phenylketonuria (PKU) is a genetic disorder caused by deficient hPAH activity. nih.govnih.gov These quinolinone derivatives can affect the coordination of the non-heme ferric center at the enzyme's active site. nih.govdntb.gov.ua Some of these compounds have been found to functionally stabilize hPAH, maintaining its activity in both purified protein and cellular models. nih.govdntb.gov.ua This suggests their potential as therapeutic agents for PKU. nih.govnih.gov
Other Enzymes: Derivatives of 3-hydroxyquinolin-2(1H)-one have also been identified as inhibitors of other enzymes, such as influenza A endonuclease and D-amino acid oxidase (DAAO). acs.orgnih.gov The inhibition of influenza endonuclease is achieved by the chelation of two metal ions at the enzyme's active site. nih.gov
Agonistic and Antagonistic Effects on Receptors (e.g., β2-Adrenoceptors, NMDA Receptors)
Derivatives of the 1-hydroxyquinolin-2(1H)-one scaffold have demonstrated significant and often selective interactions with various receptor systems, most notably β2-adrenoceptors and N-methyl-D-aspartate (NMDA) receptors. These interactions can be either agonistic or antagonistic, depending on the specific structural modifications of the quinolinone core.
β2-Adrenoceptor Agonism:
A series of novel β2-adrenoceptor agonists incorporating a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety have been synthesized and evaluated. researchgate.net These compounds are designed to act as potent bronchodilators for chronic respiratory diseases by stimulating β2-adrenoceptors, which leads to an increase in cyclic AMP (cAMP) and subsequent relaxation of airway smooth muscle. researchgate.net Specific derivatives, such as compounds 9g and (R)-18c, have exhibited exceptional β2-adrenoceptor agonistic effects with high selectivity over β1-adrenoceptors. researchgate.net These compounds demonstrated potent airway smooth muscle relaxant effects with a fast onset and long duration of action in in-vitro models. researchgate.net Another derivative, abediterol, is a long-acting β2-adrenoceptor agonist currently under development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. ebi.ac.uk The agonistic activity of these compounds is attributed to their ability to bind to and activate β2-adrenoceptors, initiating a downstream signaling cascade. researchgate.netebi.ac.uk Furthermore, certain 2-amino-1-hydroxyethyl-8-hydroxyquinolin-2(1H)-one derivatives have been developed as dual-acting molecules with both muscarinic receptor antagonist and β2 adrenergic receptor agonist activities. wipo.intportico.org
NMDA Receptor Antagonism:
In contrast to their agonistic effects on β2-adrenoceptors, certain 1-hydroxyquinolin-2(1H)-one derivatives function as antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. nih.govpreprints.org Specifically, 3-phenyl-4-hydroxyquinolin-2(1H)-ones have been identified as potent and selective antagonists at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex. acs.org Antagonism at this site can modulate neuronal excitability and has been explored for potential therapeutic applications in conditions associated with excessive NMDA receptor activation. nih.govresearchgate.netucsd.edu The antagonistic activity of these compounds is achieved by their binding to the glycine co-agonist site, thereby preventing the full activation of the NMDA receptor ion channel. researchgate.netucsd.edu
Table 1: Receptor Activity of this compound Derivatives
| Compound/Derivative Class | Receptor Target | Effect | Reference |
|---|---|---|---|
| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives | β2-Adrenoceptor | Agonist | researchgate.net |
| Abediterol | β2-Adrenoceptor | Agonist | ebi.ac.uk |
| 2-amino-1-hydroxyethyl-8-hydroxyquinolin-2(1H)-one derivatives | Muscarinic Receptor / β2-Adrenergic Receptor | Antagonist / Agonist | wipo.intportico.org |
| 3-Phenyl-4-hydroxyquinolin-2(1H)-ones | NMDA Receptor (Glycine Site) | Antagonist | acs.org |
Antiviral Activity and Mechanisms (e.g., HIV-1 Integrase, SARS-CoV-2 Main Protease)
The this compound scaffold and its derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against key viral enzymes such as HIV-1 integrase and the SARS-CoV-2 main protease (Mpro).
HIV-1 Integrase Inhibition:
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for the treatment of HIV-1 infection. nih.govresearchgate.net Derivatives of 3-hydroxyquinolin-2(1H)-one have been investigated as inhibitors of HIV-1 integrase. kuleuven.be These compounds are thought to exert their inhibitory effect by chelating the divalent metal ions (Mg2+ or Mn2+) present in the active site of the integrase enzyme, which are essential for its catalytic activity. tandfonline.com This mechanism disrupts the normal function of the enzyme, thereby blocking viral replication. nih.govtandfonline.com Structure-activity relationship (SAR) studies have shown that modifications at different positions of the quinoline ring can significantly influence the anti-HIV-1 potency. nih.gov
SARS-CoV-2 Main Protease Inhibition:
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 plays a vital role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins. ijbs.commdpi.com This makes Mpro an attractive target for the development of antiviral drugs against COVID-19. ijbs.commdpi.comfrontiersin.org Hydroxyquinoline derivatives have been identified as potential inhibitors of the SARS-CoV-2 Mpro. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can bind to the active site of the protease. nih.gov For instance, some hydroxyquinoline-pyrazole hybrids have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. nih.govresearchgate.net The inhibitory mechanism likely involves the interaction of the hydroxyquinoline moiety with key amino acid residues in the active site of Mpro, thereby preventing the cleavage of the viral polyproteins and halting viral replication. frontiersin.org
Table 2: Antiviral Activity of this compound Derivatives
| Virus | Viral Target | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|---|
| HIV-1 | Integrase | 3-Hydroxyquinolin-2(1H)-ones | Metal chelation in the active site | kuleuven.betandfonline.com |
| SARS-CoV-2 | Main Protease (Mpro) | Hydroxyquinoline-pyrazole hybrids | Binding to the active site | nih.govresearchgate.net |
| Influenza A | Endonuclease | 3-Hydroxyquinolin-2(1H)-ones | Metal chelation in the active site | nih.gov |
Immunomodulatory Pathways (e.g., Cytokine Inhibition)
Derivatives of 1-hydroxyquinolin-2(1H)-one have been shown to possess significant immunomodulatory properties, primarily through the inhibition of pro-inflammatory cytokine production. acs.org This activity suggests their potential as therapeutic agents for inflammatory and autoimmune diseases. acs.org
The mechanism of immunomodulation often involves the downregulation of key inflammatory pathways. nih.govpreprints.org For example, certain quinoline derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The excessive production of these cytokines is a hallmark of many inflammatory conditions. nih.gov
Studies have demonstrated that some 1,2,4-triazine-quinoline hybrids are potent inhibitors of lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov These compounds were found to be more effective than reference drugs like celecoxib (B62257) and diclofenac (B195802) in inhibiting the production of TNF-α and IL-6. nih.gov The anti-inflammatory effects of these compounds are also linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov
Furthermore, some 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) derivatives have exhibited anti-inflammatory, anti-oxidative, and anti-apoptotic properties in models of lung injury. dntb.gov.ua These compounds were shown to decrease levels of TNF-α and increase levels of the anti-inflammatory cytokine IL-10. dntb.gov.ua The immunomodulatory effects of these quinolinone derivatives highlight their potential to regulate the immune response and mitigate inflammation-mediated tissue damage. acs.orgdntb.gov.ua
Table 3: Immunomodulatory Effects of this compound Derivatives
| Compound Class | Key Pathway/Target | Effect | Cytokines Affected | Reference |
|---|---|---|---|---|
| 1,2,4-Triazine-quinoline hybrids | LPS-induced inflammation, COX-2, 15-LOX | Inhibition | TNF-α, IL-6 | nih.gov |
| 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) derivatives | Inflammation, Apoptosis | Inhibition | TNF-α (decreased), IL-10 (increased) | dntb.gov.ua |
| 4-Hydroxyquinolin-2-one derivatives | Pro-inflammatory cytokine production | Inhibition | TNF-α |
Catalytic Applications of 1 Hydroxyquinolin 2 Imine Based Systems
Metal-Catalyzed Oxidation Reactions (e.g., Aerobic Alcohol Oxidation)
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. Systems utilizing 1-hydroxyquinolin-2-imine derivatives as ligands, particularly with copper, have shown significant promise in mediating aerobic alcohol oxidation.
Copper(II) complexes supported by 8-hydroxyquinoline-imine ligands have been investigated as effective catalysts for the aerobic oxidation of both primary and secondary alcohols. bohrium.com These reactions typically employ a co-catalyst, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), to facilitate the catalytic cycle. The studies reveal that these copper complexes exhibit high catalytic activity and good selectivity. bohrium.com For instance, a range of primary and secondary alcohols have been successfully oxidized to their corresponding aldehydes and ketones with yields reaching up to 91%. bohrium.com
The general scheme involves the reaction of an alcohol with the copper-imine complex in the presence of TEMPO and an oxygen atmosphere. The catalyst facilitates the transfer of hydrogen from the alcohol to oxygen, resulting in the formation of the desired carbonyl compound and water as the primary byproduct, which aligns with the principles of green chemistry.
Table 1: Aerobic Oxidation of Various Alcohols Catalyzed by a Copper(II)/8-Hydroxyquinoline-imine System
| Entry | Substrate (Alcohol) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 84 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 81 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 79 |
| 4 | 1-Phenylethanol | Acetophenone | 91 |
| 5 | Cyclohexanol | Cyclohexanone | 78 |
This table presents a selection of results for the aerobic oxidation of various alcohols using a Copper(II) complex with an 8-hydroxyquinoline-imine ligand and TEMPO as a co-catalyst. The data demonstrates the catalyst's effectiveness for both primary and secondary alcohols. bohrium.com
Hydrosilylation of Carbonyl Compounds
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a widely used method for the reduction of carbonyl compounds to alcohols. Nickel(II) complexes featuring 8-hydroxyquinoline-imine ligands have emerged as effective catalysts for the hydrosilylation of aldehydes and ketones. researchgate.net
These nickel-based catalytic systems have demonstrated efficacy in converting a variety of carbonyl compounds. researchgate.net The reaction typically involves the carbonyl substrate, a silane (B1218182) (such as phenylsilane), and a catalytic amount of the nickel(II) 8-hydroxyquinoline-imine complex. The process is generally chemoselective, reducing the carbonyl group in the presence of other potentially reactive functional groups. researchgate.net Research in this area highlights the potential of these nickel complexes as catalysts in organic synthesis, offering an alternative to more expensive precious metal catalysts. researchgate.netresearchgate.net
Table 2: Hydrosilylation of Aldehydes and Ketones with a Nickel(II)/8-Hydroxyquinoline-imine Catalyst
| Entry | Substrate (Carbonyl) | Silane | Product (after hydrolysis) | Conversion (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Phenylsilane | Benzyl alcohol | High |
| 2 | Acetophenone | Phenylsilane | 1-Phenylethanol | High |
| 3 | 4-Chlorobenzaldehyde | Phenylsilane | (4-Chlorophenyl)methanol | High |
| 4 | Cyclohexanecarbaldehyde | Phenylsilane | Cyclohexylmethanol | Moderate |
| 5 | 2-Naphthaldehyde | Phenylsilane | (Naphthalen-2-yl)methanol | High |
This table illustrates the catalytic performance of Nickel(II) complexes with 8-hydroxyquinoline-imine ligands in the hydrosilylation of various aldehydes and ketones. Note: "High" and "Moderate" conversion are used as reported in the summarized findings where specific percentages were not consistently provided across all substrates. researchgate.netdp.tech
Other Organic Transformations Mediated by Imine-Quinoline Ligands
Beyond oxidation and hydrosilylation, imine-quinoline ligands are instrumental in a variety of other metal-catalyzed organic transformations. The versatility of the imine-quinoline scaffold allows for the fine-tuning of the electronic and steric properties of the metal center, enabling a broad range of reactivity.
Chan-Lam Coupling Reactions: Copper(II) complexes bearing N,N,N-tridentate quinolinyl anilido-imine ligands have been successfully employed as catalysts in Chan-Lam coupling reactions. bohrium.com This reaction forms a carbon-nitrogen bond between an amine and a boronic acid. These copper complexes have shown excellent catalytic activity for the coupling of arylboronic acids with benzimidazole (B57391) derivatives, achieving high yields of up to 96% under base-free conditions. researchgate.netbohrium.com This catalytic system is noted for its mild reaction conditions and compatibility with various functional groups. bohrium.com
Hydrovinylation of Dienes: Iron complexes containing quinoline (B57606) pyridine(imine) (QPI) ligands have been developed as catalysts for the 1,4-hydrovinylation of 1,3-dienes. This process involves the addition of ethylene (B1197577) across a diene to form a new, more complex olefin. The cyclometalated QPI iron crotyl complex, formed in situ, has proven to be a competent catalyst for the reaction between butadiene and ethylene, yielding hexa-1,4-diene with high selectivity.
These examples underscore the broad applicability of imine-quinoline based ligands in catalysis, extending to C-N and C-C bond-forming reactions, which are fundamental processes in the synthesis of complex organic molecules.
Advanced Derivatives and Structure Property Relationships in 1 Hydroxyquinolin 2 Imine Scaffolds
Rational Design and Synthesis of Functionalized Derivatives
The rational design of functionalized 1-hydroxyquinolin-2-imine derivatives involves strategic modifications of the core structure to optimize interactions with biological targets and enhance desired properties. Synthetic approaches are often chosen based on the desired substitution pattern. scispace.com
Common synthetic strategies include:
Cyclocondensation Reactions: A prevalent method involves the cyclocondensation of substituted anilines with reagents like diethyl malonate. rsc.org This approach allows for the introduction of various substituents on the benzene (B151609) ring of the quinolinone core. For instance, N-methylaniline can be reacted with diethyl malonate in a high-boiling solvent like diphenyl ether, followed by hydrolysis and decarboxylation to yield N-substituted 4-hydroxyquinolin-2-ones. rsc.org
Vilsmeier–Haack Reaction: This reaction is employed to synthesize 2-chloro-substituted quinoline-3-carbaldehydes from the corresponding anilides. These aldehydes serve as versatile intermediates for further functionalization. nih.gov
[3+3] Annulation: Asymmetric [3+3] annulation of 3-hydroxyquinolin-2(1H)-ones with 2-bromoenals, catalyzed by N-heterocyclic carbenes (NHCs), provides an efficient route to chiral derivatives. rsc.org This method has shown tolerance for a variety of substituents on the nitrogen atom, including electron-rich and electron-deficient benzyl (B1604629) groups, without significant loss of enantioselectivity. rsc.org
Buchwald-type Amidation/Cyclization: A sequential one-pot process involving Buchwald-type amidation followed by cyclization has been developed for the synthesis of N-hydroxyquinolin-2(1H)-ones. researchgate.net
Synthesis from Anthranilic Acid: Derivatives of anthranilic acid can be used as starting materials. For example, 2-methyl-3,1-benzoxazin-4-one, synthesized from anthranilic acid, can be C-acylated with ethyl acetoacetate (B1235776) to produce 3-acetyl-4-hydroxyquinolin-2(1H)-one. rsc.org
Influence of Substituents on Electronic, Steric, and Biological Properties
The introduction of different substituents onto the this compound scaffold profoundly modulates its electronic, steric, and biological characteristics. Understanding these influences is critical for designing potent and selective therapeutic agents. researchgate.net
Electronic Properties: The electronic nature of substituents significantly impacts the molecule's properties, such as its electron density distribution, HOMO-LUMO energy gap, and dipole moment. researchgate.netijcce.ac.irmdpi.com
Electron-Withdrawing Groups (EWGs): The introduction of EWGs like fluorine (F), nitro (NO₂), or cyano (CN) groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net For example, a fluorine atom at the C-8 position is known to significantly influence the electronic properties of the aromatic system. vulcanchem.com Density Functional Theory (DFT) calculations on 3-chloro-4-hydroxyquinolin-2(1H)-one have been used to investigate its electronic structure, molecular electrostatic potential, and other quantum chemical parameters. ijcce.ac.irijcce.ac.ir
Electron-Donating Groups (EDGs): Conversely, EDGs can raise the HOMO energy level. researchgate.net The position of these substituents is crucial; for instance, theoretical studies show that placing an electron-acceptor group at different positions on a benzothiazolyl rotor attached to a quinoline (B57606) core alters the dipole moments of its tautomeric states, which can be leveraged for designing molecular switches. mdpi.com
Steric Properties: The size and spatial arrangement of substituents (steric effects) can influence molecular conformation and interactions with biological targets.
Bulky Groups: Large, bulky substituents can create steric hindrance, which may prevent the molecule from adopting a planar conformation. mdpi.com This can be beneficial, for example, by creating a more rigid structure that fits better into a specific binding pocket or by preventing unwanted metabolic reactions. In some organometallic complexes, bulky groups have been shown to improve the performance of organic light-emitting diodes (OLEDs). researchgate.net However, steric hindrance can also negatively impact reactivity, as seen in cases where ortho-substituted phenyl groups fail to react under standard conditions. rsc.org
Biological Properties: The combination of electronic and steric effects, along with properties like lipophilicity, dictates the biological activity of the derivatives. Structure-activity relationship (SAR) studies are essential for optimizing these properties.
Lipophilicity: The introduction of halogen atoms, such as chlorine, generally increases the lipophilicity of a compound. researchgate.net This can lead to better penetration through cell membranes. For example, the higher inhibitory effect of a 2,5-dichloro-4-nitrophenyldiazenyl substituted quinolin-2-one was attributed in part to its increased lipophilicity. nih.gov
Positional Importance: The position of a substituent is often critical for activity. In one study of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for potent activity. researchgate.net In another series of antimalarial compounds, moving a nitro group on a styryl substituent from the para position to the ortho or meta position led to decreased activity. nih.gov
Specific Substituent Effects: Research has identified specific substituents that enhance biological activity. A cyclopropyl (B3062369) group on the N1 atom was found to increase activity compared to an ethyl group in quinolin-4-ones. mdpi.com In a series of antimalarial styrylquinolines, chloro- and fluoro-substituents on the benzene ring resulted in potent activity against drug-resistant strains. nih.gov The replacement of a bromine atom with an 8-hydroxyquinoline (B1678124) moiety was shown to increase anticancer activity. mdpi.com
| Substituent/Modification | Position | Observed Effect | Property Influenced | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | C-2 on phenyldiazenyl | Higher inhibitory effect | Biological (Antifungal) | nih.gov |
| Chlorine (Cl) | Various | Increases lipophilicity, prevents metabolic hydroxylation | Biological | researchgate.net |
| Fluorine (F) | C-8 | Alters electronic properties, enhances metabolic stability | Electronic, Biological | vulcanchem.com |
| Chlorine (Cl) | C-6 on styrylquinoline | Enhancement of antiplasmodial activity | Biological (Antimalarial) | nih.gov |
| Hydroxymethyl (-CH₂OH) | C-3 | Critical for potent α2C-adrenoceptor antagonist activity | Biological | researchgate.net |
| Cyclopropyl | N-1 | Increased activity compared to ethyl group | Biological (Antineoplastic) | mdpi.com |
Hybrid Molecule Development Incorporating the this compound Moiety
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with improved affinity, better efficacy, reduced toxicity, and the potential to overcome drug resistance by modulating multiple targets. researchgate.netacs.org The this compound scaffold has been successfully used as a core for developing novel hybrid molecules with a wide range of biological activities.
Triazole Hybrids: The 1,2,3-triazole ring is a common partner for hybridization due to its favorable chemical properties and ability to act as a linker. researchgate.net
Antibacterial Agents: A series of 1,2,3-triazole-8-quinolinol hybrids were synthesized and showed promising antibacterial activity. nih.gov The structure-activity relationship study indicated that electron-donating substituents on the triazole ring were important for activity. nih.gov
Anti-inflammatory Agents: Novel 1,2,4-triazine-quinoline hybrids have been developed as potent and selective dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov Hybrid 8e from this study emerged as the most potent dual inhibitor, demonstrating the success of combining the quinoline scaffold with a triazine moiety. nih.gov
Ciprofloxacin (B1669076) Hybrids: The well-known antibiotic ciprofloxacin has been hybridized with 5-chloro-8-hydroxyquinoline (B194070) via a Mannich reaction. nih.gov The resulting hybrid molecule displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov
Naphthoquinone Hybrids: Hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline have been synthesized and evaluated for their anticancer activity. mdpi.com The study found that replacing a bromine atom on the naphthoquinone precursor with the 8-hydroxyquinoline moiety increased cytotoxicity against several cancer cell lines. mdpi.com
Coumarin (B35378) Hybrids: 8-Hydroxyquinoline has been linked to coumarin rings using various dibromoalkane linkers. nih.gov Some of these hybrids exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Routes
The future of chemical synthesis for the quinolinone scaffold is increasingly focused on green and sustainable practices. Traditional methods often require harsh conditions, toxic reagents, or long reaction times. mdpi.com Modern research is actively seeking to overcome these limitations by developing novel catalytic systems and energy-efficient protocols.
Key areas of development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for quinolinone derivatives. mdpi.comrsc.org For example, a green method for synthesizing 4-hydroxy-2-quinolone analogues involves the condensation of β-enaminones with diethyl malonate, catalyzed by Bismuth(III) chloride (BiCl3) under microwave irradiation. rsc.org This approach is noted for its rapidity and the use of a low-cost, non-toxic catalyst. rsc.org
Eco-Friendly Catalysts: There is a significant push to replace hazardous catalysts with more benign alternatives. Acidic ionic liquids, such as [Et3NH]HSO4, have been successfully used as reusable catalysts for one-pot, three-component reactions to produce quinolinone derivatives in aqueous ethanol (B145695) at room temperature. researchgate.net This method features mild conditions, short reaction times, and easy work-up. researchgate.net
One-Pot Reactions: Multi-component, one-pot reactions are being explored to improve efficiency and reduce waste. mdpi.com These procedures, which combine several synthetic steps into a single operation without isolating intermediates, represent a more step-economical and environmentally friendly approach to complex molecule synthesis. mdpi.comacs.org
| Synthetic Approach | Key Features | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Traditional Methods | Often involve long reaction times, toxic reagents (e.g., phosphorus oxychloride), and harsh conditions. | Phosphorus oxychloride, ZnCl2 | mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | BiCl3 catalyst, microwave irradiation | rsc.org |
| Green Catalysis | Use of non-toxic, cheap, and reusable catalysts. | Acidic ionic liquid [Et3NH]HSO4 | researchgate.net |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, step-economical. | Palladium-catalyzed reactions, K2CO3 in water | mdpi.commdpi.com |
Development of Advanced Functional Materials (e.g., Optical Materials, Sensors)
The inherent electronic and structural properties of the quinolinone core make it a promising candidate for the development of advanced functional materials. mdpi.comresearchgate.net Future research is expected to harness these properties for applications in sensing and optical technologies.
Fluorescent Sensors: Derivatives of the quinoline (B57606) scaffold have demonstrated potential as selective fluorescent sensors. For instance, a sensor based on a 2-(2-(8-hydroxyquinolin)-yl)benzimidazole structure was developed for the highly sensitive and selective detection of Hg2+ ions in aqueous solutions. rsc.org The sensor operates via a fluorescence "ON-OFF" mechanism, where the fluorescence is quenched upon binding to the metal ion due to a ligand-to-metal charge transfer (LMCT) process. rsc.org Future work could expand this concept to create sensors for other environmentally or biologically important analytes.
Optical and Luminescent Materials: Quinolinone derivatives are recognized for their optical and fluorescence properties, making them suitable for use as dyes, pigments, and luminophores. rsc.orgresearchgate.net The specific optical characteristics can be tuned by chemical modification. Research into related compounds like tris(8-hydroxyquinoline)aluminum (Alq3) shows that different crystalline phases (isomers) can exhibit distinct photoluminescence, such as shifting from yellowish-green to blue, which is critical for applications in organic light-emitting diodes (OLEDs). d-nb.info Exploring the synthesis of different 1-Hydroxyquinolin-2-imine isomers and derivatives could yield novel materials with tailored optical properties for advanced display and lighting technologies. researchgate.netd-nb.info
| Application Area | Principle / Mechanism | Example | Reference |
|---|---|---|---|
| Fluorescent Sensors | Analyte binding induces a change in fluorescence (e.g., quenching or enhancement). | A water-soluble sensor for Hg2+ ions with an "ON-OFF" response based on Ligand-to-Metal Charge Transfer (LMCT). | rsc.org |
| Optical Materials (Dyes, Pigments) | The conjugated ring system absorbs and emits light at specific wavelengths. | Quinolinones are noted for their potential as dyes and pigments due to their inherent fluorescence. | rsc.orgresearchgate.net |
| Luminescent Materials (e.g., for OLEDs) | Different crystalline isomers (phases) of a compound can possess unique photoluminescent properties. | The δ-phase of Alq3, a related quinoline compound, exhibits blue luminescence, unlike the yellowish-green α-phase. | d-nb.info |
Deepening Mechanistic Understanding of Biological Interactions
While many quinolinone derivatives have been identified as biologically active, a primary direction for future research is to move beyond screening and toward a detailed mechanistic understanding of their interactions with biological targets. This involves elucidating the precise binding modes and structure-activity relationships (SAR) that govern their efficacy.
Elucidating Binding Modes: Crystallographic and spectroscopic studies are crucial for understanding how these compounds interact with target proteins at the molecular level. For example, the crystal structure of 3-hydroxyquinolin-2(1H)-one bound to human D-Amino Acid Oxidase (DAAO) revealed key hydrogen-bonding interactions with amino acid residues Tyr228 and Arg283. nih.gov Similarly, studies on derivatives targeting human phenylalanine hydroxylase (hPAH) showed that the compounds interact with the catalytic iron at the active site. nih.gov
Structure-Activity Relationship (SAR) Analysis: A deeper understanding of SAR is essential for rational drug design. Research has shown that for DAAO inhibitors, bulky substituents on the aryl ring of the quinolinone scaffold are not well-tolerated, indicating limited space within the binding site. nih.gov Further studies aim to systematically modify the scaffold at different positions to map out the steric, electronic, and lipophilic properties that enhance binding affinity and biological activity. nih.govacs.org
| Biological Target | Key Interaction Details | Research Finding / Implication | Reference |
|---|---|---|---|
| D-Amino Acid Oxidase (DAAO) | The 3-hydroxyl group forms hydrogen bonds with Tyr228 and Arg283. | Provides a structural basis for inhibitor binding; bulky substituents are not tolerated. | nih.gov |
| Human Phenylalanine Hydroxylase (hPAH) | Compounds interact with the non-heme ferric iron at the enzyme's active site. | Demonstrates a mechanism for functional stabilization of the enzyme. | nih.gov |
| Glycogen Synthase Kinase 3β (GSK-3β) | Inhibitors effectively lowered tau hyperphosphorylated aggregates. | Identified promising inhibitors for neurodegenerative disease research. | researchgate.net |
Integration of Computational Chemistry and Machine Learning in Compound Design
The design and discovery of new this compound derivatives will be significantly accelerated by the integration of computational chemistry and artificial intelligence. bham.ac.uk These tools allow for the rapid prediction of properties and the design of novel structures with desired activities, reducing the time and cost associated with experimental screening. researchgate.netresearchgate.net
Computational Chemistry (DFT and Docking): Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, electronic structures, and spectroscopic properties, providing fundamental insights into the molecule. researchgate.netijcce.ac.ir Molecular docking simulations are employed to predict the binding affinity and orientation of compounds within the active site of a biological target, helping to prioritize candidates for synthesis. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By building robust QSAR models, researchers can predict the activity of virtual compounds and identify key structural features that contribute to their potency. researchgate.net
Machine Learning (ML) and De Novo Design: Machine learning is revolutionizing drug design by enabling the analysis of vast datasets to predict compound properties with high accuracy. bham.ac.ukmdpi.com ML models can be trained to classify compounds as active or inactive and can guide the design of new molecules. mdpi.com Emerging deep learning approaches, such as those using recurrent neural networks (RNNs), are being used for de novo drug design, where the algorithm generates entirely new molecular structures optimized for a specific target. bham.ac.ukbakerlab.org A recent study successfully used machine learning and molecular docking to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity, demonstrating the power of this integrated approach. mdpi.com
| Computational Method | Purpose in Compound Design | Example Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate molecular geometries, electronic properties, and spectra. | Investigating geometries and electronic structure of quinolinone derivatives. | researchgate.netijcce.ac.ir |
| Molecular Docking | Predict binding modes and affinity of a ligand to a protein target. | Studying the interaction of quinolinone derivatives with the M. tuberculosis cytochrome receptor. | researchgate.net |
| QSAR | Predict the biological activity of new compounds based on their structural features. | Development of a model to predict the inhibitory potential of 3-aryl-4-hydroxyquinolin-2-(1H)-ones. | researchgate.netresearchgate.net |
| Machine Learning (ML) | Predictive modeling, virtual screening, and de novo design of novel compounds. | Designing novel quinolinesulfonamide-triazole hybrids as potential anticancer agents using a K-Nearest Neighbour model. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Hydroxyquinolin-2-imine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between hydroxyl-substituted quinoline precursors and amines. For example, refluxing 2-hydroxyquinoline with ammonia or substituted amines in polar aprotic solvents (e.g., DMF) under nitrogen can yield the target compound. Optimization may include adjusting stoichiometry, temperature (80–120°C), and catalyst use (e.g., acetic acid). Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended. Characterization should include melting point analysis and spectroscopic validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm proton environments and carbon frameworks. Aromatic protons typically appear at δ 6.5–8.5 ppm, while imine protons resonate near δ 9–10 ppm.
- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and O-H (3200–3500 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Reference databases like mzCloud can assist in spectral matching .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon) at –20°C. Conduct accelerated stability studies by exposing samples to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC or TLC, comparing retention times with fresh samples .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets such as B3LYP/6-311++G(d,p) are suitable. Validate computational results with experimental UV-Vis spectra (e.g., λmax in methanol) and cyclic voltammetry for redox potentials .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use deuterated solvents (DMSO-d) to stabilize specific tautomers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling interactions. Cross-check with X-ray crystallography if single crystals are obtainable. Document solvent effects and temperature dependencies in supplementary data .
Q. How can structure-activity relationships (SAR) be analyzed for this compound derivatives in pharmacological studies?
- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the quinoline ring). Assess biological activity (e.g., enzyme inhibition via IC assays) and correlate with computed descriptors (logP, polar surface area). Use multivariate regression or machine learning (e.g., Random Forest) to identify critical pharmacophores. Validate models with blind-test derivatives .
Q. What experimental designs minimize bias in assessing the chelation properties of this compound?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants with metal ions (e.g., Fe, Cu). Control pH (5–7.4) and ionic strength (0.1 M KCl). Use competition assays with EDTA to confirm specificity. Triplicate measurements and statistical analysis (e.g., Student’s t-test) ensure reproducibility. Report confidence intervals for dissociation constants .
Tables for Reference
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | ±15% yield |
| Solvent | DMF or THF | Polarity-dependent |
| Catalyst | Acetic acid (5 mol%) | Accelerates kinetics |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation Tips |
|---|---|---|
| H NMR | δ 9.2 (s, 1H, N-H) | Confirm via DO exchange |
| FT-IR | 1620 cm (C=N) | Compare with imine analogs |
| HR-MS | [M+H] = 174.0661 (calc.) | Match with PubChem databases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
